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Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atto 590 NHS
ester in immunofluorescence (IF) staining. Atto 590 is a robust and photostable fluorescent dye

belonging to the rhodamine family, making it an excellent choice for various fluorescence

microscopy applications, including high-resolution techniques.[1][2] Its N-hydroxysuccinimide

(NHS) ester functional group allows for efficient and stable covalent labeling of primary amines

on proteins, most notably antibodies, for use in immunofluorescence.[3][4]

Introduction to Atto 590 NHS Ester
Atto 590 is characterized by its strong absorption, high fluorescence quantum yield, and

excellent thermal and photostability. These properties make it highly suitable for demanding

applications such as single-molecule detection and super-resolution microscopy (PALM,

dSTORM, STED). The dye is moderately hydrophilic and its fluorescence is efficiently excited

in the 575-610 nm range, with an emission maximum in the orange-red region of the spectrum.

The NHS ester derivative of Atto 590 is a widely used reagent for conjugating the dye to

proteins and other amine-containing molecules. The reaction forms a stable amide bond

between the dye and the primary amine of the target molecule.

Key Properties and Specifications
A summary of the key quantitative data for Atto 590 NHS ester is presented below for easy

reference and comparison.
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Table 1: Optical and Physical Properties of Atto 590 NHS Ester

Property Value Reference

Absorption Maximum (λabs) 593 nm

Emission Maximum (λem) 622 nm

Molar Extinction Coefficient

(εmax)
1.2 x 10⁵ M⁻¹ cm⁻¹

Fluorescence Quantum Yield

(ηfl)
80%

Fluorescence Lifetime (τfl) 3.7 ns

Correction Factor (CF₂₆₀) 0.39

Correction Factor (CF₂₈₀) 0.43

Molecular Weight 788.24 g/mol

Recommended Storage
-20°C, protected from light and

moisture

Experimental Protocols
This section provides detailed protocols for labeling antibodies with Atto 590 NHS ester and

subsequently using the fluorescently-labeled antibody for immunofluorescence staining of cells.

Protocol for Antibody Labeling with Atto 590 NHS Ester
This protocol is a general guideline for labeling antibodies. The optimal dye-to-protein ratio may

need to be determined empirically for each specific antibody.

Materials Required:

Primary antibody (free of amine-containing buffers like Tris or glycine)

Atto 590 NHS ester
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Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Workflow for Antibody Labeling:
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Preparation

Conjugation Reaction

Purification

Characterization

Prepare Antibody Solution
(2 mg/mL in Reaction Buffer)

Mix Antibody and Dye
(e.g., 2-fold molar excess of dye)

Prepare Dye Stock Solution
(1-2 mg/mL in DMF/DMSO)

Incubate
(30-60 min at room temperature,

protected from light)

Purify using Gel Filtration
(e.g., Sephadex G-25)

Collect Labeled Antibody Fraction

Measure Absorbance
(280 nm and 593 nm)

Calculate Degree of Substitution (DOS)

Click to download full resolution via product page

Caption: Workflow for labeling an antibody with Atto 590 NHS ester.
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Procedure:

Antibody Preparation:

Dissolve the antibody in the reaction buffer at a concentration of at least 2 mg/mL.

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed

against PBS, and then the pH should be adjusted with the reaction buffer.

Dye Preparation:

Immediately before use, dissolve the Atto 590 NHS ester in anhydrous, amine-free DMF

or DMSO to a concentration of 1-2 mg/mL. This solution should be prepared fresh.

Conjugation Reaction:

While gently vortexing, add the dissolved Atto 590 NHS ester to the antibody solution. A 2

to 10-fold molar excess of the dye is a good starting point. The optimal ratio may need to

be determined experimentally.

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

For Atto 590 NHS ester, some protocols recommend an extended incubation of up to 18

hours at room temperature.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.

The first colored band to elute from the column is the labeled antibody.

Characterization of the Conjugate (Optional but Recommended):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 593 nm (for

Atto 590).

Calculate the Degree of Substitution (DOS), which is the average number of dye

molecules per antibody molecule. The optimal DOS for most antibodies is between 2 and
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10.

Degree of Substitution (DOS) Calculation:

Protein Concentration (M) = [A₂₈₀ - (A₅₉₃ x CF₂₈₀)] / εprotein

A₂₈₀ and A₅₉₃ are the absorbances at 280 nm and 593 nm.

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.43 for Atto 590).

εprotein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for

IgG).

Dye Concentration (M) = A₅₉₃ / εdye

εdye is the molar extinction coefficient of Atto 590 (120,000 M⁻¹cm⁻¹).

DOS = Dye Concentration / Protein Concentration

Protocol for Immunofluorescence Staining of Cultured
Cells
This protocol provides a general workflow for using the Atto 590-labeled antibody for staining

cultured cells.

Materials Required:

Atto 590-labeled antibody

Cultured cells on coverslips or in imaging plates

Fixation Buffer: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA or normal serum in PBS

Wash Buffer: PBS
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Mounting Medium with DAPI (optional)

Workflow for Immunofluorescence Staining:

Start with Cultured Cells

Fixation
(e.g., 4% PFA, 15 min)

Wash
(3x with PBS)

Permeabilization
(0.2% Triton X-100, 10 min)

(for intracellular targets)

Wash
(3x with PBS)

Blocking
(1% BSA, 30-60 min)

Incubate with Atto 590-
labeled Primary Antibody

(1-2 hours at RT or 4°C overnight)

Wash
(3x with PBS)

Counterstain (optional)
(e.g., DAPI for nuclei)

Wash
(2x with PBS)

Mount Coverslip

Image with Fluorescence Microscope
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Click to download full resolution via product page

Caption: General workflow for direct immunofluorescence staining.

Procedure:

Cell Culture and Preparation:

Culture cells on sterile glass coverslips or in imaging-compatible plates to the desired

confluency.

Gently wash the cells with PBS.

Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization (for intracellular antigens):

If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in

PBS for 5-10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60

minutes at room temperature.

Incubation with Atto 590-labeled Antibody:

Dilute the Atto 590-labeled antibody to the desired concentration in the blocking buffer.

The optimal concentration should be determined experimentally.

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight

at 4°C, protected from light.
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Washing:

Wash the cells three to five times with PBS for 5 minutes each to remove unbound

antibodies.

Counterstaining (Optional):

If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

Wash the cells twice with PBS.

Mounting and Imaging:

Mount the coverslips onto glass slides using an anti-fade mounting medium.

Image the stained cells using a fluorescence microscope with appropriate filter sets for

Atto 590 (Excitation ~590 nm, Emission ~620 nm).

Troubleshooting
Table 2: Common Problems and Solutions in Immunofluorescence
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Problem Possible Cause Recommended Solution

Weak or No Signal

- Low antibody concentration-

Insufficient incubation time-

Photobleaching- Incorrect filter

sets

- Increase antibody

concentration or incubation

time- Store and handle slides

in the dark- Ensure microscope

filters match Atto 590 spectra

High Background

- Antibody concentration too

high- Inadequate blocking-

Insufficient washing

- Titrate the antibody to a lower

concentration- Increase

blocking time or change

blocking agent (e.g., normal

serum from the secondary

antibody host species)-

Increase the number and

duration of wash steps

Non-specific Staining

- Secondary antibody cross-

reactivity (in indirect IF)-

Antibody binding to non-target

proteins

- Run a secondary antibody

only control- Use a primary

antibody raised in a different

species- Increase blocking

stringency

Signal in Negative Control
- Autofluorescence of the

tissue/cells

- Image an unstained sample

to assess autofluorescence-

Use appropriate mounting

media to quench

autofluorescence

Conclusion
Atto 590 NHS ester is a high-performance fluorescent dye suitable for labeling antibodies for

immunofluorescence applications. Its excellent photophysical properties ensure bright and

stable signals, making it a reliable choice for both conventional and advanced microscopy

techniques. By following the detailed protocols and considering the troubleshooting guidelines

provided, researchers can successfully utilize Atto 590-labeled antibodies to visualize their

proteins of interest with high specificity and sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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